2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide
CAS No.: 921786-51-8
Cat. No.: VC8450764
Molecular Formula: C29H28ClN3O2
Molecular Weight: 486 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921786-51-8 |
|---|---|
| Molecular Formula | C29H28ClN3O2 |
| Molecular Weight | 486 g/mol |
| IUPAC Name | 2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C29H28ClN3O2/c30-24-10-12-25(13-11-24)31-28(34)20-35-26-8-4-7-23-9-14-27(32-29(23)26)33-17-15-22(16-18-33)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2,(H,31,34) |
| Standard InChI Key | LRIHNUSTLGQCPZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)Cl)C=C3 |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)Cl)C=C3 |
Introduction
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide is a complex organic compound with a molecular formula of C29H28ClN3O2 and a molecular weight of approximately 486.0 g/mol . This compound features a quinoline and piperidine moiety linked through an ether bond, with an acetamide group attached to a chlorophenyl ring. The presence of these diverse functional groups suggests potential biological activity, making it an interesting subject for medicinal chemistry research.
Biological Activity and Potential Applications
Compounds featuring quinoline and piperidine moieties are known for their diverse biological activities, including potential roles as inhibitors or modulators of neurotransmitter uptake or receptor binding. While specific biological activity data for 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide is limited, its structural similarity to other bioactive compounds suggests potential applications in medicinal chemistry, particularly in influencing dopaminergic or serotonergic systems. Further studies are necessary to confirm these interactions definitively.
Research Findings and Future Directions
Research on compounds with similar structures highlights the importance of molecular hybridization in designing new bioactive molecules . The combination of different pharmacophores can enhance desired biological effects, making compounds like 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-chlorophenyl)acetamide promising candidates for further investigation. Future studies should focus on characterizing its biological activity and exploring potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume